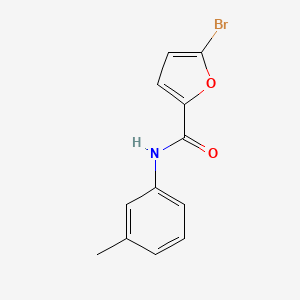

5-bromo-N-(3-methylphenyl)furan-2-carboxamide

説明

5-Bromo-N-(3-methylphenyl)furan-2-carboxamide is a halogenated furan carboxamide derivative characterized by a bromine substituent at the 5-position of the furan ring and a 3-methylphenyl group attached via an amide linkage. This compound belongs to a class of furan-2-carboxamides, which are of significant interest in medicinal chemistry due to their structural versatility and bioactivity.

特性

IUPAC Name |

5-bromo-N-(3-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-8-3-2-4-9(7-8)14-12(15)10-5-6-11(13)16-10/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGQKZTXYFTFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-bromo-N-(3-methylphenyl)furan-2-carboxamide is a compound with notable biological significance, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by a furan ring and a carboxamide moiety, suggests potential interactions with various biological targets. This article explores its synthesis, biological activities, and possible therapeutic applications based on diverse research findings.

- Molecular Formula: C12H10BrNO2

- Molecular Weight: 280.121 g/mol

- CAS Number: 58472-52-9

Synthesis

The synthesis of 5-bromo-N-(3-methylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 3-methylaniline in the presence of appropriate catalysts. This process can yield the compound in moderate to high purity, allowing for subsequent biological testing.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-bromo-N-(3-methylphenyl)furan-2-carboxamide against multidrug-resistant bacteria. In vitro tests demonstrated significant activity against various strains, including:

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| A. baumannii | 18 | 30 | 50 |

| K. pneumoniae | 15 | 25 | 40 |

| S. aureus | 16 | 20 | 35 |

These results indicate that the compound is particularly effective against NDM-positive strains of A. baumannii, suggesting its potential as a lead compound for developing new antibacterial agents .

Molecular docking studies have provided insights into the binding interactions between 5-bromo-N-(3-methylphenyl)furan-2-carboxamide and bacterial targets. The compound appears to inhibit bacterial growth by interfering with essential enzymatic pathways, which is critical for bacterial survival .

Case Studies

Case Study 1: Efficacy Against XDR Pathogens

A study evaluated the efficacy of this compound against extensively drug-resistant (XDR) pathogens using agar well diffusion methods. The findings indicated that at higher concentrations, the compound exhibited superior antibacterial activity compared to conventional antibiotics like meropenem, highlighting its potential as an alternative treatment option .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of furan derivatives has shown that modifications to the phenyl ring can significantly enhance biological activity. For instance, substituents on the aromatic ring can affect both potency and selectivity against specific bacterial strains .

類似化合物との比較

Comparison with Structural and Functional Analogs

The following table and analysis compare 5-bromo-N-(3-methylphenyl)furan-2-carboxamide with structurally similar compounds, focusing on substituent effects, synthetic yields, and reported bioactivities.

Table 1: Key Structural Analogs and Their Properties

Bioactivity and Target Selectivity

- Antimicrobial activity : The nitrothiazole-substituted analog 62 shows selective antimicrobial activity, likely due to the nitro group’s redox activity and the thiazole ring’s ability to mimic bacterial cofactors .

- Enzyme inhibition: Compound 27 inhibits MMP-13, a collagenase implicated in osteoarthritis, via non-zinc-binding interactions facilitated by the formyl group’s electrophilicity .

- Antimycobacterial activity: The hexahydroisoquinoline derivative 6b31 demonstrates potency against Mycobacterium tuberculosis, with the bromine atom and hydrophobic isoquinoline group enhancing target binding .

Structural Modifications for Drug Design

- Lipophilicity and bioavailability : The 3-methylphenyl group in the parent compound may improve blood-brain barrier penetration compared to polar substituents (e.g., 4-formylphenyl in 27 ) .

- Halogenated analogs : Bromine at the 5-position is conserved across most analogs, suggesting its critical role in π-stacking or halogen bonding with biological targets. Chlorine or fluorinated derivatives (e.g., compound 20 ) introduce steric and electronic variations for optimizing target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。